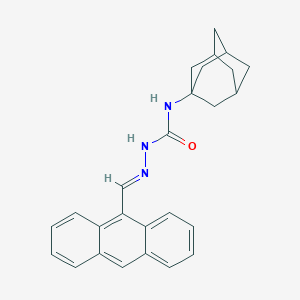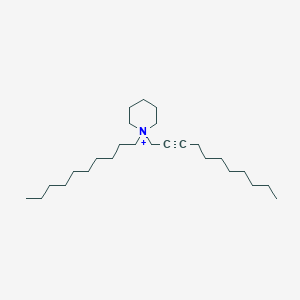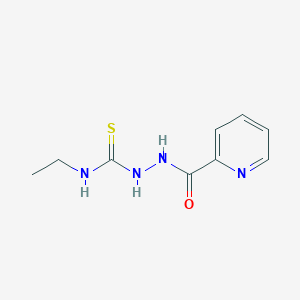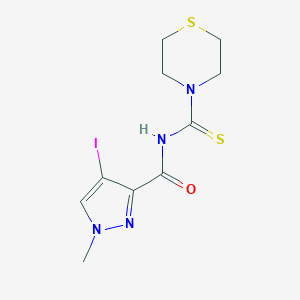![molecular formula C22H28N2O4S B448723 N-(4-ETHOXYPHENYL)-3-({2-[(4-ETHOXYPHENYL)CARBAMOYL]ETHYL}SULFANYL)PROPANAMIDE](/img/structure/B448723.png)
N-(4-ETHOXYPHENYL)-3-({2-[(4-ETHOXYPHENYL)CARBAMOYL]ETHYL}SULFANYL)PROPANAMIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-ETHOXYPHENYL)-3-({2-[(4-ETHOXYPHENYL)CARBAMOYL]ETHYL}SULFANYL)PROPANAMIDE is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique molecular structure, which includes ethoxyphenyl groups and a sulfanyl-propanamide backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-ETHOXYPHENYL)-3-({2-[(4-ETHOXYPHENYL)CARBAMOYL]ETHYL}SULFANYL)PROPANAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of automated systems and advanced analytical techniques ensures consistent quality and efficiency in the production process.
Chemical Reactions Analysis
Types of Reactions
N-(4-ETHOXYPHENYL)-3-({2-[(4-ETHOXYPHENYL)CARBAMOYL]ETHYL}SULFANYL)PROPANAMIDE can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines.
Scientific Research Applications
N-(4-ETHOXYPHENYL)-3-({2-[(4-ETHOXYPHENYL)CARBAMOYL]ETHYL}SULFANYL)PROPANAMIDE has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of N-(4-ETHOXYPHENYL)-3-({2-[(4-ETHOXYPHENYL)CARBAMOYL]ETHYL}SULFANYL)PROPANAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to N-(4-ETHOXYPHENYL)-3-({2-[(4-ETHOXYPHENYL)CARBAMOYL]ETHYL}SULFANYL)PROPANAMIDE include:
- N-(4-ETHOXYPHENYL)-2-[(1-METHYL-1H-TETRAAZOL-5-YL)SULFANYL]PROPANAMIDE
- N-(4-ETHOXYPHENYL)-2-[(6-FLUORO-1H-BENZIMIDAZOL-2-YL)SULFANYL]PROPANAMIDE
Uniqueness
The uniqueness of this compound lies in its specific molecular structure, which imparts distinct chemical and biological properties. This compound’s unique combination of functional groups allows it to participate in a variety of chemical reactions and exhibit diverse biological activities.
Properties
Molecular Formula |
C22H28N2O4S |
|---|---|
Molecular Weight |
416.5g/mol |
IUPAC Name |
3-[3-(4-ethoxyanilino)-3-oxopropyl]sulfanyl-N-(4-ethoxyphenyl)propanamide |
InChI |
InChI=1S/C22H28N2O4S/c1-3-27-19-9-5-17(6-10-19)23-21(25)13-15-29-16-14-22(26)24-18-7-11-20(12-8-18)28-4-2/h5-12H,3-4,13-16H2,1-2H3,(H,23,25)(H,24,26) |
InChI Key |
USFOMLDEEPAYFL-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)NC(=O)CCSCCC(=O)NC2=CC=C(C=C2)OCC |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CCSCCC(=O)NC2=CC=C(C=C2)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl 2-{[4-(2,4-dichlorophenoxy)butanoyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B448641.png)

![N-({2-[2-(4-chlorophenoxy)propanoyl]hydrazinyl}carbonothioyl)furan-2-carboxamide](/img/structure/B448645.png)
![N~2~-({2-[2-(2-METHOXYPHENOXY)ACETYL]HYDRAZINO}CARBOTHIOYL)-2-FURAMIDE](/img/structure/B448647.png)
![1-[(4-Hydroxybenzylidene)aminocarbamoylmethyl]pyridinium](/img/structure/B448648.png)
![N-({2-[(4-propylphenoxy)acetyl]hydrazino}carbothioyl)-2-furamide](/img/structure/B448649.png)
![ethyl 2-[({[(4-bromo-1-methyl-1H-pyrazol-5-yl)carbonyl]amino}carbothioyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B448650.png)

![N-[(4-CHLORO-1-METHYL-1H-PYRAZOL-5-YL)CARBONYL]-N'-(3-CYANO-5,6,7,8-TETRAHYDRO-4H-CYCLOHEPTA[B]THIOPHEN-2-YL)THIOUREA](/img/structure/B448652.png)

![1-(2-{(2E)-2-[4-(dimethylamino)benzylidene]hydrazinyl}-2-oxoethyl)pyridinium](/img/structure/B448658.png)
![N-(3-CYANO-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)-N'-[(4-IODO-1-METHYL-1H-PYRAZOL-3-YL)CARBONYL]THIOUREA](/img/structure/B448659.png)

![N-[(4-CHLORO-1-METHYL-1H-PYRAZOL-3-YL)CARBONYL]-N'-(3-CYANO-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)THIOUREA](/img/structure/B448661.png)
